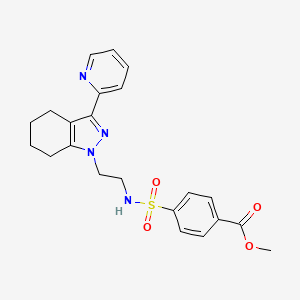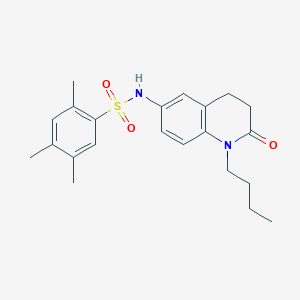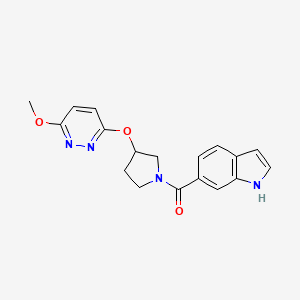![molecular formula C21H16FNO4 B2857079 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-fluorobenzoate CAS No. 727664-64-4](/img/structure/B2857079.png)
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis and Biological Activity
Antagonistic and Agonistic Activities : Compounds related to the quinoline and pyrroloquinoline families have been investigated for their potential to bind with high affinity to the GABAA/benzodiazepine receptor, exhibiting a wide range of intrinsic efficacies. These activities suggest potential applications in neuroscience research, particularly in studying GABAergic signaling and benzodiazepine receptor modulation (Tenbrink et al., 1994).
Antibacterial Activity : Novel pyrido and benzoxazine derivatives have shown significant in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, indicating potential applications in the development of new antibacterial agents (Asahina et al., 2008).
Anticancer and Antimalarial Potential : A series of novel compounds including pyrroloquinazolinones have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines and potential antimalarial activity, highlighting their application in cancer and malaria research (Mphahlele et al., 2016).
Fluorescence and Sensing Applications
- Fluorescent Sensors : Quinoline derivatives are known as efficient fluorophores widely used in biochemistry and medicine for studying various biological systems, indicating their relevance in developing new sensitive and selective compounds for fluorescence-based detection and imaging (Aleksanyan & Hambardzumyan, 2013).
Antioxidant and Radical Scavenging Activity
- Radical Scavenging and Antiproliferative Agents : Pyrroloquinoline derivatives have been synthesized with significant ABTS-radical scavenging and antiproliferative activities, suggesting applications in oxidative stress-related disease research and as potential anticancer agents (Nanjappa et al., 2015).
Safety and Hazards
properties
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO4/c1-11-10-21(2,3)23-17-15(11)8-14(9-16(17)18(24)19(23)25)27-20(26)12-5-4-6-13(22)7-12/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKRVHMJOLWBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC(=CC=C4)F)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2857000.png)


![N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2857005.png)
![2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2857006.png)


![7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2857012.png)

![4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole](/img/structure/B2857014.png)


![3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2857019.png)